molecular formula C9H18FeN3S6<br>C9H18FeN3S6<br>((CH3)2NCS2)3Fe B1672600 Ferbam CAS No. 14484-64-1

Ferbam

Cat. No.: B1672600
CAS No.: 14484-64-1
M. Wt: 416.5 g/mol
InChI Key: WHDGWKAJBYRJJL-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Ferbam, chemically known as iron tris(dimethyldithiocarbamate), is a broad-spectrum fungicide . It is primarily targeted towards a variety of fungal diseases in fruit trees, small fruits and berries, potatoes, ornamentals, conifers, and tobacco .

Mode of Action

This compound interacts with its targets through a process that involves the spontaneous cleavage of their metal–sulfur bonds to produce the dimethyldithiocarbamate ion, which then assembles on the substrate surface . This interaction is crucial for the fungicidal activity of this compound.

Biochemical Pathways

It is known that this compound and other dithiocarbamates share a common mechanism of toxicity . This mechanism is associated with the release of carbon disulfide (CS2), a causative agent for peripheral neuropathy .

Pharmacokinetics

It is known that this compound has low acute toxicity via oral and dermal routes, and moderate acute toxicity via the inhalation route of exposure . It is also a slight eye or skin irritant, and a weak dermal sensitizer .

Result of Action

The molecular and cellular effects of this compound’s action primarily manifest as its fungicidal activity. By interacting with its fungal targets, this compound inhibits their growth and proliferation, thereby controlling the spread of fungal diseases in various crops .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. It has a moderate aqueous solubility and a low volatility . It is moderately toxic to birds, bees, and algae but more so to fish . Therefore, the environmental conditions can significantly impact the effectiveness and safety of this compound’s use.

Biochemical Analysis

Biochemical Properties

Ferbam plays a significant role in biochemical reactions due to its chelating properties. It interacts with enzymes containing copper, iron, zinc, or thiol groups, inhibiting their activity . This interaction is crucial for its fungicidal action, as it disrupts the normal metabolic processes of the target fungi. This compound’s ability to form complexes with metal ions is a key aspect of its biochemical properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting enzymes that are essential for cellular metabolism. This inhibition can lead to disruptions in cell signaling pathways, gene expression, and overall cellular metabolism . In fungi, this results in the inhibition of growth and reproduction, effectively controlling fungal infections.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes by chelating metal ions that are essential for their catalytic activity . This inhibition can lead to changes in gene expression and metabolic pathways, ultimately resulting in the death of the target fungi. This compound’s ability to disrupt enzyme function is a critical aspect of its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, which may have different levels of activity and toxicity . Long-term exposure to this compound can lead to cumulative effects on cellular function, including potential impacts on enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to achieve the desired fungicidal activity. Exceeding this threshold can result in toxic effects, including potential impacts on liver and kidney function .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes . This inhibition can lead to changes in the levels of metabolites, which can have downstream effects on cellular function and overall metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues can affect its overall activity and effectiveness as a fungicide.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as it may interact with different biomolecules depending on its location within the cell . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferbam is synthesized by reacting dimethylamine with carbon disulfide under alkaline conditions to form dimethyldithiocarbamate. This intermediate is then reacted with ferric chloride to produce this compound .

Industrial Production Methods: In industrial settings, this compound is produced by mixing dimethylamine and carbon disulfide in the presence of sodium hydroxide to form sodium dimethyldithiocarbamate. This compound is then reacted with ferric chloride to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Ferbam undergoes various chemical reactions, including decomposition, complexation, and hydrolysis. It decomposes in the presence of hot mineral acids to form amine and carbon disulfide .

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Ziram: Zinc dimethyldithiocarbamate

    Thiram: Tetramethylthiuram disulfide

    Maneb: Manganese ethylenebis(dithiocarbamate)

Ferbam’s unique ability to form stable complexes with iron and its broad-spectrum fungicidal activity make it a valuable tool in agricultural and scientific research .

Properties

CAS No.

14484-64-1

Molecular Formula

C9H18FeN3S6
C9H18FeN3S6
((CH3)2NCS2)3Fe

Molecular Weight

416.5 g/mol

IUPAC Name

N,N-dimethylcarbamodithioate;iron(3+)

InChI

InChI=1S/3C3H7NS2.Fe/c3*1-4(2)3(5)6;/h3*1-2H3,(H,5,6);/q;;;+3/p-3

InChI Key

WHDGWKAJBYRJJL-UHFFFAOYSA-K

SMILES

CN(C)C(=S)[S-].CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Fe+3]

Canonical SMILES

CN(C)C(=S)[S-].CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Fe+3]

Appearance

Solid powder

boiling_point

Decomposes (NIOSH, 2024)
decomposes
Decomposes

Color/Form

Black or dark-colored fluffy powder
Black solid or powder
Dark brown to black solid.

density

approx 0.6 kg/L

melting_point

greater than 356 °F (Decomposes) (NIOSH, 2024)
180 °C
>356 °F (decomposes)
>356 °F (Decomposes)

Key on ui other cas no.

14484-64-1

physical_description

Ferbam is a dark brown to black odorless solid. Used as a fungicide. (NIOSH, 2024)
Dark brown to black, odorless solid. [fungicide];  [NIOSH]
ODOURLESS BLACK CRYSTALLINE POWDER.
Dark brown to black, odorless solid.
Dark brown to black, odorless solid. [fungicide]

Pictograms

Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Tends to decompose on prolonged storage or exposure to heat and moisture.
Stable to storage in closed containers.
Unstable to ... lime.

solubility

0.01 % (NIOSH, 2024)
Usually readily dispersible but very slightly soluble in water
Soluble in Me2CO3, trichlormethane, pyridene, and acetonitrile
In water, 130 mg/L at 25 °C
Solubility in water: none
0.01%

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ferbam
Ferbam 76
ferric dimethyldithiocarbamate
iron N,N-dimethyldithiocarbamate

vapor_pressure

0 mmHg (approx) (NIOSH, 2024)
Negligible
0 mmHg (approx)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ferbam
Reactant of Route 2
Reactant of Route 2
Ferbam
Reactant of Route 3
Reactant of Route 3
Ferbam
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ferbam
Reactant of Route 5
Ferbam
Reactant of Route 6
Ferbam
Customer
Q & A

Q1: How does Ferbam exert its fungicidal activity?

A1: While the exact mechanism remains partially unclear, research suggests that this compound disrupts vital metabolic processes in fungi. Studies on Xanthomonas oryzae show that this compound significantly inhibits lipid biosynthesis. [] This disruption is particularly notable in the incorporation of acetate, pyruvate, and phosphate into lipids, essential components of cell membranes and energy storage. [] Additionally, this compound appears to interfere with the incorporation of nucleosides into nucleic acids, though the specific steps affected require further investigation. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C6H12FeN3S6 and a molecular weight of 408.41 g/mol.

Q3: Are there specific spectroscopic techniques used to identify this compound?

A4: Yes, several spectroscopic techniques can be used to characterize this compound. Surface-enhanced Raman spectroscopy (SERS) has proven particularly valuable, offering high sensitivity and selectivity for detecting this compound in various matrices, including food and environmental samples. [, , , ]

Q4: How stable is this compound under different storage conditions?

A4: The stability of this compound can be influenced by factors like temperature, humidity, and exposure to light. While specific data on this compound's stability under various conditions might be limited in these papers, research on similar dithiocarbamate fungicides suggests that they are generally susceptible to degradation under prolonged exposure to heat, moisture, and UV light.

Q5: Does this compound exhibit any catalytic properties?

A5: The provided research papers primarily focus on this compound's fungicidal activity and do not delve into potential catalytic properties.

Q6: Have computational methods been applied to study this compound?

A7: While the provided research papers predate the widespread use of modern computational methods, recent studies demonstrate the application of techniques like density functional theory (DFT) to investigate the interaction of this compound with metal surfaces in the context of SERS detection. []

Q7: What are some common formulation strategies for this compound?

A9: this compound is typically formulated as a wettable powder (WP) for agricultural use, such as this compound 76WP. [, ] These formulations often include inert ingredients that aid in dispersibility, handling, and application.

Q8: Are there specific safety regulations regarding the use and handling of this compound?

A8: Yes, due to its potential toxicity, this compound is subject to safety regulations. The exact regulations vary depending on the country and application. Users should consult their local regulatory agencies and material safety data sheets (MSDS) for comprehensive information.

Q9: What are the known toxicological effects of this compound?

A11: Studies indicate that high doses of this compound can cause central nervous system stimulation followed by depression and alopecia in rodents. [] Chronic exposure in rats' diets affected growth, shortened lifespan, and led to neurological changes. [] These studies highlight the importance of careful handling and adherence to safety guidelines when working with this compound.

Q10: How is this compound typically quantified in various matrices?

A12: Several analytical techniques have been employed for this compound quantification. Spectrophotometry, often coupled with complexation reactions using reagents like phenylfluorone, bathophenanthroline, or 1,10-phenanthroline, has been widely used for its determination in formulations, grains, and fruits. [, , , , ] More recently, techniques like capillary electrophoresis (CE) and SERS offer increased sensitivity and selectivity for analyzing this compound in complex matrices. [, , ]

Q11: How does solid-phase microextraction coupled with SERS improve this compound detection?

A13: This method utilizes a SPME substrate made with ZnO nanomaterials to extract this compound from a sample solution. [] Following extraction, SERS analysis, enabled by adding gold nanoparticles, allows for sensitive and rapid quantification of the fungicide. []

Q12: What is the environmental fate of this compound?

A14: While specific details might be limited in the provided research, dithiocarbamates like this compound are known to degrade in the environment through processes like photolysis, hydrolysis, and microbial degradation. [] The degradation products and their potential environmental impact require further investigation.

Q13: What is the solubility of this compound in common solvents?

A15: this compound exhibits limited solubility in water but is soluble in organic solvents like chloroform and acetone. [, , ] This characteristic influences its formulation and application, as well as its fate and behavior in the environment.

Q14: What are some alternatives to this compound for controlling fungal diseases?

A16: The research highlights several fungicides tested alongside this compound, providing insights into potential alternatives. For instance, in controlling scab on citrus, benomyl, captafol, and chlorothalonil demonstrated varying levels of efficacy. [] Similarly, in managing Easter lily diseases, PCNB in combination with this compound proved more effective than either fungicide alone. [, ] The choice of an alternative depends on the specific pathogen, crop, and regulatory considerations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.